N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic quinazolinone derivative with a complex polyfunctional structure. Its core consists of a 1,2-dihydroquinazolin-3(4H)-yl scaffold substituted with a 2,4-dioxo group, an N-(4-ethylphenyl)acetamide side chain, and a pentanamide linker connected to a 4-chlorophenethyl moiety.
Properties
CAS No. |
899910-19-1 |
|---|---|
Molecular Formula |
C31H33ClN4O4 |
Molecular Weight |
561.08 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI Key |
MDQIFZUTKDTMJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic compound with potential therapeutic applications, particularly in oncology. The compound's structure includes a quinazoline moiety, which has been associated with various biological activities, including anticancer effects. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential clinical implications.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds with similar structural features to this compound often act as inhibitors of key enzymes involved in cancer progression. Notably:
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a critical regulator of mitosis and is often overexpressed in cancer cells. Inhibitors targeting Plk1 can disrupt cell cycle progression and induce apoptosis in tumor cells .
- Induction of Apoptosis : The compound may promote apoptosis through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Activity
A series of studies have evaluated the anticancer properties of compounds structurally related to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U-937 | 5.7 | Induces apoptosis |
| Compound B | SK-MEL-1 | 12.2 | Non-tubulin target |
| N-(4-chlorophenethyl)... | Various | TBD | Potential Plk1 inhibitor |
The reported IC50 values for related compounds indicate significant cytotoxicity against various cancer cell lines, suggesting that the compound may exhibit similar or enhanced activity.
Study 1: Structure–Activity Relationship (SAR)
A study explored the SAR of quinazoline derivatives and identified that modifications at the side chains significantly impacted biological activity. The incorporation of electron-withdrawing groups enhanced potency against specific cancer types .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that derivatives similar to N-(4-chlorophenethyl)... effectively reduced tumor growth in xenograft models. The mechanism was linked to both direct cytotoxic effects on cancer cells and modulation of tumor microenvironment factors .
Chemical Reactions Analysis
Proposed Reaction Pathways (Hypothetical)
Based on structural analogs and functional group chemistry, the following reactions are theoretically plausible:
Quinazolinone Derivatives
Research Recommendations
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Experimental Characterization :
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Synthetic Exploration :
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Database Submissions :
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Deposit synthetic protocols and spectral data in public repositories (e.g., PubChem, ChEMBL) to fill knowledge gaps.
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Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including variations in substituents, core heterocycles, and pharmacological profiles. Below is a comparative analysis based on available evidence:
Structural Analogues
Pharmacological and Functional Insights
- Quinazolinone Derivatives: The target compound’s quinazolin-dione core is associated with kinase inhibition (e.g., EGFR, VEGFR) and apoptosis induction in cancer cells. Substitutions like the 4-ethylphenyl group may enhance lipophilicity and membrane permeability compared to nitrobenzyl analogs .
- Oxadiazolidinone vs.
Research Findings and Mechanistic Implications
- The 4-ethylphenyl group may stabilize radical intermediates, a mechanism observed in ferroptosis-inducing agents (FINs) .
- Synthetic Accessibility: The target compound’s synthesis likely follows carbodiimide-mediated amidation (as in ), but its multi-step functionalization may reduce yield compared to simpler oxadiazolidinone derivatives .
- Selectivity Challenges : Structural complexity increases the risk of off-target effects. For example, the 3-nitrobenzyl analog () may exhibit higher cytotoxicity due to nitroreductase activation, whereas the target compound’s ethylphenyl group could reduce metabolic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
